Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
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Overview
Description
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride is a chemical compound with the linear formula C7H11N3O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the use of aminomethyl groups, which are usually tertiary amines . Protodeboronation of pinacol boronic esters has been reported, which is a valuable but not well-developed method .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C7H11N3O2S . More detailed structural analysis may require advanced techniques such as NMR or X-ray crystallography, which are not available in the current context.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of aminomethyl groups . Protodeboronation of pinacol boronic esters is a method that has been reported . More specific reactions would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the molecular weight of a similar compound, ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate, is 201.249 . More specific properties such as melting point, boiling point, solubility, etc., are not available in the current context.properties
IUPAC Name |
ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.2ClH/c1-2-12-7(11)5-6(9)13-4(3-8)10-5;;/h2-3,8-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDWTJGUGUYCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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